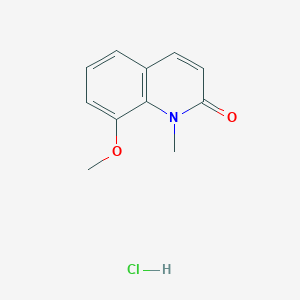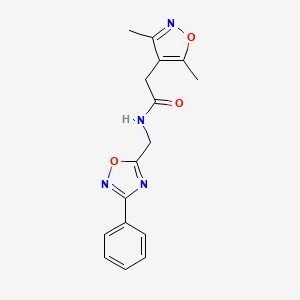![molecular formula C23H23N5O7S B2525695 N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868228-08-4](/img/structure/B2525695.png)
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H23N5O7S and its molecular weight is 513.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
One key area of application is in the synthesis of novel compounds with potential for therapeutic uses. Researchers have focused on creating compounds derived from similar complex molecules, aiming at developing new drugs with anti-inflammatory, analgesic, and anticancer properties. For instance, novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized and evaluated for their cyclooxygenase inhibitory activities, showing significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings open up avenues for the development of new therapeutic agents based on modifications of complex benzamide derivatives.
Material Science Applications
In the realm of material science, the focus has been on synthesizing novel polyimides with enhanced thermal stability and solubility properties. The synthesis of new diamines and their polymerization with various dianhydrides has resulted in polyimides that are soluble in common organic solvents and possess high degradation temperatures, indicating their potential utility in high-performance materials (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Anticancer Research
In anticancer research, compounds structurally similar to the complex benzamide derivative have been discovered to inhibit kinesin spindle protein (KSP), leading to the arrest of cells in mitosis and potentially offering a novel mechanism for cancer therapy. The discovery of AZD4877, a compound exhibiting significant in vivo efficacy against cancer, highlights the therapeutic potential of these compounds (Theoclitou et al., 2011).
Antioxidant Activity
Research into the electrochemical oxidation of amino-substituted benzamides has provided insights into their antioxidant activity. Understanding the electrochemical behavior of these compounds helps in evaluating their free radical scavenging capabilities, which is essential for developing effective antioxidants (Jovanović et al., 2020).
Antibacterial and Antifungal Agents
Novel benzothiazole pyrimidine derivatives synthesized for antibacterial and antifungal applications exhibit promising activity against various bacterial and fungal strains, indicating their potential as therapeutic agents in combating infectious diseases (Maddila et al., 2016).
properties
CAS RN |
868228-08-4 |
|---|---|
Molecular Formula |
C23H23N5O7S |
Molecular Weight |
513.53 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H23N5O7S/c1-32-14-6-4-13(8-16(14)33-2)21(30)26-19-20(24)27-23(28-22(19)31)36-10-18(29)25-9-12-3-5-15-17(7-12)35-11-34-15/h3-8H,9-11H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
InChI Key |
LRLDQKBWTCVCOO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC4=C(C=C3)OCO4)N)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B2525612.png)
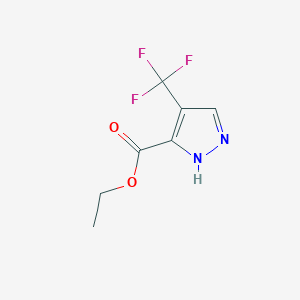
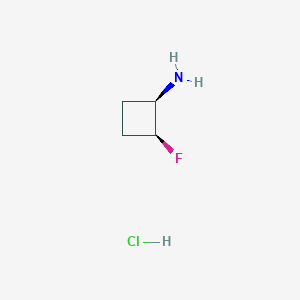
![2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
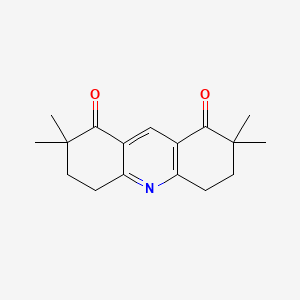

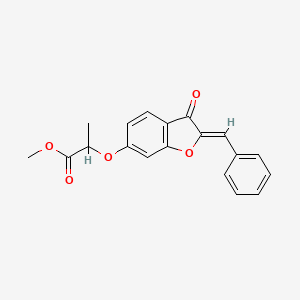
![3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid](/img/structure/B2525624.png)

![benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2525626.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2525629.png)
